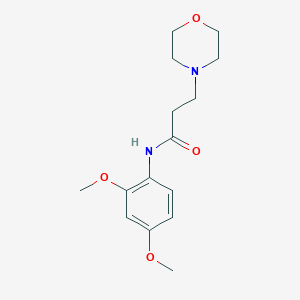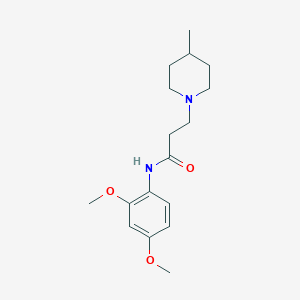![molecular formula C18H26N2O3S B249073 1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. It is also thought to interact with various ion channels, including sodium and calcium channels, which play a crucial role in the transmission of pain signals.
Biochemical and Physiological Effects
Studies have shown that 1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane exhibits a range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of chronic pain and inflammation. It also appears to modulate the activity of certain ion channels, leading to a reduction in the transmission of pain signals.
実験室実験の利点と制限
One of the major advantages of using 1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane in lab experiments is its high potency and selectivity. This compound exhibits a high degree of selectivity for certain ion channels and neurotransmitter receptors, making it a useful tool for studying the mechanisms of pain and inflammation. However, one of the major limitations of using this compound is its potential toxicity. Studies have shown that high doses of 1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane can lead to liver and kidney damage, highlighting the need for caution when working with this compound.
将来の方向性
There are several future directions for research on 1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane. One area of interest is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another area of research is the identification of the exact mechanisms of action of this compound, which could lead to the development of more effective therapeutic agents. Finally, studies are needed to determine the long-term safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
Conclusion
In conclusion, 1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity make it a useful tool for studying the mechanisms of pain and inflammation, and its potential as a therapeutic agent for the treatment of various diseases warrants further investigation. However, caution must be exercised when working with this compound due to its potential toxicity, and more research is needed to fully understand its mechanisms of action and long-term safety and efficacy.
合成法
The synthesis of 1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane involves a series of chemical reactions. The first step involves the reaction of benzaldehyde with piperidine to form 1-phenylpiperidine. This intermediate is then reacted with sulfur dioxide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 1,6-dibromohexane to form 1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane.
科学的研究の応用
1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound exhibits significant anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of epilepsy, chronic pain, and inflammatory disorders.
特性
製品名 |
1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
分子式 |
C18H26N2O3S |
分子量 |
350.5 g/mol |
IUPAC名 |
azepan-1-yl-[1-(benzenesulfonyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-12-6-1-2-7-13-19)16-9-8-14-20(15-16)24(22,23)17-10-4-3-5-11-17/h3-5,10-11,16H,1-2,6-9,12-15H2 |
InChIキー |
SFDODXHCOZUQJT-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)

![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)

![1-[(3-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B249006.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)
![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)
![1-(3-Chlorobenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249011.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)